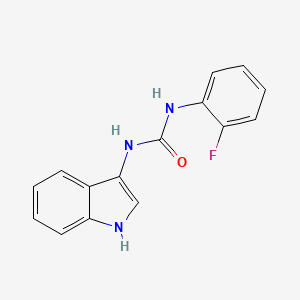

1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O/c16-11-6-2-4-8-13(11)18-15(20)19-14-9-17-12-7-3-1-5-10(12)14/h1-9,17H,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKADZZIBCPJST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and in Silico Investigations of 1 2 Fluorophenyl 3 1h Indol 3 Yl Urea

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. nih.gov DFT methods are widely used to determine optimized molecular geometry, vibrational frequencies, and electronic features, which collectively define the molecule's reactivity and interaction potential. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's electronic behavior. emerginginvestigators.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. emerginginvestigators.orgmaterialsciencejournal.org A smaller energy gap suggests that a molecule is more reactive and can be more easily polarized. emerginginvestigators.org

For 1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring system, while the LUMO would likely be distributed across the urea (B33335) linkage and the electron-withdrawing fluorophenyl group. DFT calculations can precisely determine these energy levels. materialsciencejournal.org

Table 1: Representative Frontier Orbital Energies Calculated via DFT

The following table displays typical values for related aromatic urea compounds as determined by DFT calculations.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| ELUMO | -1.0 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule, which governs how it interacts with other molecules, including biological receptors. researchgate.net

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. In 1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea, these would be expected around the carbonyl oxygen of the urea group, the electronegative fluorine atom, and to some extent, the π-system of the indole ring. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are sites for nucleophilic attack. These are typically found around the hydrogen atoms bonded to nitrogen (the urea and indole N-H groups). researchgate.netresearchgate.net

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This technique is fundamental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target. nih.govmdpi.com Diaryl urea derivatives are frequently investigated as inhibitors of various protein kinases. nih.govmdpi.com

The structural features of 1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea are well-suited for forming specific interactions with protein active sites. The urea moiety is a key pharmacophore, acting as both a hydrogen bond donor (via the two N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). mdpi.com This allows it to form a "bidentate" hydrogen bond pattern with amino acid residues like aspartate or glutamate (B1630785) in a kinase hinge region, a common binding motif for urea-based inhibitors. mdpi.com

Furthermore, the indole ring can participate in various non-bonded interactions, including hydrogen bonding (via the indole N-H), π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine), and hydrophobic interactions. nih.govresearchgate.net The 2-fluorophenyl ring also contributes to binding through hydrophobic and potential halogen bond interactions. Docking studies can elucidate the precise combination of these interactions that stabilizes the ligand-protein complex. nih.gov

Docking algorithms use scoring functions to estimate the binding affinity of a ligand to a protein, often expressed as a numerical score or a predicted binding free energy (ΔG). mdpi.com Lower scores typically indicate stronger predicted binding. By docking 1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea into the active sites of various proteins, researchers can predict its most likely biological targets and its potential potency. mdpi.com Comparing the docking scores across different targets can also provide an early prediction of the compound's binding specificity.

Table 2: Representative Molecular Docking Results for a Urea-Based Inhibitor

This table illustrates hypothetical docking scores of a test compound against a protein kinase target compared to a known reference inhibitor.

| Compound | Target Protein | Predicted Binding Affinity (Docking Score, kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| 1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea | Protein Kinase X | -9.5 | H-bonds with hinge region; π-stacking with Phe; hydrophobic interactions. |

Structure Activity Relationship Sar Analysis of 1 2 Fluorophenyl 3 1h Indol 3 Yl Urea Derivatives

Impact of Substitutions on the Fluorophenyl Ring on Biological Activity

The fluorophenyl ring is a critical component of the molecule, and alterations to this ring, including the position of the fluorine atom and the introduction of other substituents, can significantly modulate the compound's biological effects.

Positional Effects of Fluorine Substitution

The strategic placement of fluorine in drug candidates is a common tactic in medicinal chemistry due to its unique properties, such as high electronegativity and small size, which can influence the molecule's metabolic stability and binding affinity. The position of the fluorine atom on the phenyl ring—ortho, meta, or para—can lead to distinct pharmacological profiles. While specific SAR studies on 1-(2-fluorophenyl)-3-(1H-indol-yl)urea are limited, general principles suggest that positional isomerism affects activity. For instance, in some classes of compounds, moving a fluorine atom from one position to another can have a detrimental effect on receptor binding. nih.gov The ortho position, as in the parent compound, creates a specific electronic and steric environment that influences the conformation of the urea (B33335) linker and its interaction with target proteins. Altering this position to meta or para would change the dipole moment and the potential for intramolecular interactions, thereby affecting how the molecule fits into a biological target's binding pocket.

Influence of Other Halogen or Electron-Withdrawing Groups

Replacing the fluorine atom with other halogens (Chlorine, Bromine) or different electron-withdrawing groups (EWGs) like a trifluoromethyl group (-CF₃) can significantly impact biological activity. Generally, compounds with electron-withdrawing groups on the phenyl ring tend to exhibit different potencies compared to those with electron-donating groups (EDGs). nih.govnih.gov

Research on related urea derivatives has shown that the nature of the halogen substituent is important. In one study on indole (B1671886) derivatives, fluorine-substituted compounds were found to be more potent than their chlorine-substituted counterparts. researchgate.net Conversely, another study on different inhibitors found that electron-withdrawing para-substituents, including halogens, increased the potency of inhibition for one target (MAO A) but had little effect on another (MAO B). researchgate.net The introduction of a bulky and strongly electron-withdrawing group like -CF₃ can radically improve hydrogen bond strength with target residues, enhancing binding affinity. scielo.br

| Substitution on Phenyl Ring | General Effect on Activity | Rationale |

| Fluorine (ortho, meta, para) | Position-dependent; can be critical for maintaining optimal conformation and binding. | Alters molecular dipole, steric profile, and potential for intramolecular hydrogen bonding. |

| Other Halogens (Cl, Br) | Potency varies; often, F > Cl. Activity can decrease with larger halogens (Br). | Changes in electronegativity and atomic size affect binding interactions. |

| **Electron-Withdrawing Groups (e.g., -CF₃, -NO₂) ** | Generally decreases activity in some series, but can enhance binding in others. | Modifies the electronic properties of the phenyl ring, influencing interaction with target proteins. nih.govnih.gov |

| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Often show better activity compared to EWGs in certain compound series. nih.gov | Increases electron density on the ring, potentially enhancing favorable interactions. |

Effects of Modifications on the Indole Moiety

The indole nucleus is a privileged scaffold in medicinal chemistry, and its modification provides a rich avenue for SAR exploration. nih.govimpactfactor.org

Substitutions on the Indole Nitrogen (N1)

The N1 position of the indole ring, which typically bears a hydrogen atom, is a key site for modification. The presence of the N-H group allows it to act as a hydrogen bond donor. Studies on related indole-based compounds have shown that N-substituted analogues often exhibit considerably reduced potency compared to the N-unsubstituted parent compounds. researchgate.net This suggests that the N-H proton is crucial for interaction with the biological target. However, derivatization at this position is not always detrimental. Introducing small alkyl or benzyl (B1604629) groups can be tolerated, but may alter the selectivity or potency profile of the compound. The acidity of the N-H group can be modulated by substituents on the indole ring, which in turn affects its hydrogen bonding capability. impactfactor.org

Alterations at C2, C3, and Other Peripheral Positions of the Indole Ring

Modifications at the carbon atoms of the indole ring significantly influence biological activity. The indole C3 position is highly reactive and a common point for substitution. impactfactor.org Since the urea linker is attached at C3 in the parent compound, further substitutions on the indole ring are peripheral.

C2 Position: Introduction of a methyl group at the C2 position has been explored in various indole derivatives. nih.gov

C5 Position: Halogen substitutions at the C5 position (e.g., chloro or fluoro) have been shown to enhance the potency of some indole-based modulators. nih.gov In other cases, 5-chloro or 5-fluoro substitutions led to diminished activity compared to unsubstituted analogues. researchgate.net

Peripheral Positions (C4, C6, C7): The position of substituents on the benzene (B151609) portion of the indole ring is also critical. For a series of indole derivatives, substitution at the C4 position was found to be the least favorable for activity. researchgate.net In contrast, methoxy (B1213986) group substitution at the C7 position was the most favorable, highlighting the sensitivity of the molecule's activity to the placement of functional groups around the indole core. researchgate.net

| Modification on Indole Moiety | General Effect on Activity | Rationale |

| N1 Substitution (e.g., alkyl, benzyl) | Often reduces potency compared to the unsubstituted N-H. researchgate.net | The N-H proton may be a critical hydrogen bond donor for target interaction. |

| C2 Substitution | Tolerated; can modulate activity. | Can influence the overall shape and electronic distribution of the indole ring. |

| C5 Substitution (e.g., -Cl, -F) | Can enhance potency in some series but may diminish it in others. nih.govresearchgate.net | Halogens at this position can alter lipophilicity and electronic properties, affecting binding. |

| C4 Substitution | Found to be unfavorable in some derivatives. researchgate.net | May introduce steric hindrance or unfavorable electronic interactions. |

| C7 Substitution | Can be favorable, depending on the substituent (e.g., -OCH₃). researchgate.net | Can optimize interactions with specific subpockets of the target protein. |

Role of the Urea Linker in Molecular Recognition and Biological Activity

The urea moiety (-NH-CO-NH-) is a cornerstone of the molecule's structure, acting as a rigid and versatile linker that plays a pivotal role in molecular recognition. nih.govmdpi.com Its primary function is to form strong and directional hydrogen bonds with biological targets. nih.govrsc.org The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. mdpi.com

This dual donor-acceptor capability allows the urea linker to establish a robust network of interactions within a receptor's binding site, effectively anchoring the molecule. nih.govmdpi.com The geometry of the urea group helps to correctly orient the fluorophenyl and indole moieties for optimal interaction with their respective binding pockets.

Furthermore, the urea functionality can engage in other non-covalent interactions, such as π-stacking with aromatic residues in a protein target. nih.gov Modifications that disrupt the planarity of the urea group or alter its hydrogen-bonding capacity, such as N-methylation, can significantly impact biological activity. nih.gov The ability of the urea N-H groups to chelate anions or form parallel hydrogen bonds with oxygen atoms of carboxylate or oxoanion groups is a key feature of its recognition properties. rsc.org

| Feature of Urea Linker | Role in Molecular Recognition and Activity |

| Hydrogen Bond Donors (2 x N-H) | Forms strong, directional hydrogen bonds with acceptor groups (e.g., carboxylates) on the target protein, anchoring the ligand. nih.govmdpi.com |

| Hydrogen Bond Acceptor (C=O) | Interacts with hydrogen bond donor groups on the target protein. mdpi.com |

| Rigidity and Conformation | Provides a structurally constrained linker that orients the phenyl and indole rings for optimal binding. |

| Other Interactions | Can participate in NH-π and π-π stacking interactions with aromatic amino acid residues. nih.gov |

| Chelation | The two proximate N-H groups can chelate spherical anions or form dual hydrogen bonds with oxoanions. rsc.org |

Contribution of Hydrogen Bonding Interactions

The urea functionality is a cornerstone of molecular recognition for this class of compounds, primarily due to its capacity to act as both a hydrogen bond donor and acceptor. nih.gov The two N-H groups of the urea linker can form crucial hydrogen bonds with protein and receptor targets, while the carbonyl oxygen serves as a hydrogen bond acceptor. nih.govmdpi.com These interactions are fundamental to the specific biological activity and properties of urea derivatives. nih.gov

The indole ring also contributes significantly to the hydrogen bonding profile. The indole N-H group can act as a hydrogen bond donor, forming interactions with amino acid residues such as the backbone carbonyl of glutamate (B1630785). nih.gov This dual contribution from both the urea linker and the indole core creates a robust network of hydrogen bonds that anchor the molecule within the binding site of its biological target.

Studies on related heterocyclic urea derivatives have demonstrated that these hydrogen bonding patterns are critical for affinity. For instance, in molecular docking studies of similar compounds, hydrogen bonds are consistently observed between the urea N-H groups and key residues like aspartate and threonine within enzyme active sites. mdpi.com The strength and geometry of these bonds are highly dependent on the surrounding chemical environment and the specific amino acid residues available for interaction.

The strategic placement of substituents can influence the hydrogen bonding capacity of the core structure. Electron-withdrawing groups on the phenyl or indole rings can modulate the acidity of the N-H protons, potentially strengthening their hydrogen-donating capability. researchgate.net This principle is often exploited in the rational design of more potent analogs.

Table 1: Key Hydrogen Bonding Interactions in Indolyl-Urea Derivatives

| Interacting Moiety | Role | Potential Binding Partners (Amino Acid Residues) |

|---|---|---|

| Urea N-H (first) | Donor | Aspartate, Glutamate (side chain carbonyl) |

| Urea N-H (second) | Donor | Threonine, Serine (backbone carbonyl) |

| Urea C=O | Acceptor | Lysine, Arginine (side chain amine) |

Conformational Flexibility and Its Impact on Target Binding

The biological activity of 1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea derivatives is profoundly influenced by their conformational flexibility. The molecule possesses several rotatable single bonds, particularly the C-N bonds linking the urea moiety to the phenyl and indole rings. This flexibility allows the molecule to adopt various spatial arrangements, or conformations, which is critical for fitting into the three-dimensional architecture of a target's binding pocket. nih.gov

The specific conformation adopted upon binding is crucial for optimal interaction. A "bioactive conformation" is the specific shape the molecule must assume to bind effectively to its target. For example, a U-shaped conformation might be necessary to allow the two aromatic rings (phenyl and indole) to engage with distinct hydrophobic pockets while the central urea linker forms hydrogen bonds with a connecting region of the target protein. nih.gov The ability of the molecule to readily adopt this bioactive conformation without a significant energy penalty is a key determinant of its potency.

Rational Design Principles for Optimizing Potency and Selectivity

Rational drug design aims to systematically modify a lead compound to enhance its desired properties, such as potency (strength of effect) and selectivity (preferential action on the intended target). nih.govnih.gov For derivatives of 1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea, several principles guide this optimization process.

Future Directions and Advanced Research Perspectives for Indole Urea Compounds

Integration of Advanced Multi-Omics Data for Deeper Mechanistic Understanding

To move beyond a single-target view of a drug's effect, researchers are increasingly integrating multi-omics data. This approach combines genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of how a compound like 1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea impacts cellular systems. For instance, treating cells with an indole-urea compound and then analyzing the resulting changes can reveal the full spectrum of its biological activity.

Integrated transcriptomic and metabolomic analyses can uncover the molecular mechanisms of action. mdpi.com For example, such an approach could identify specific metabolic pathways, like amino acid or nucleotide metabolism, that are significantly disturbed by the compound. mdpi.com This holistic view is crucial for identifying novel drug targets, discovering biomarkers to predict patient response, and understanding potential off-target effects that could lead to adverse reactions.

Table 1: Illustrative Multi-Omics Data Integration for Mechanistic Analysis

| Omics Type | Data Generated | Potential Insights for Indole-Urea Compounds |

| Transcriptomics | mRNA expression levels | Identification of up- or down-regulated genes and pathways post-treatment. |

| Proteomics | Protein abundance and post-translational modifications | Understanding of downstream effects on protein expression and signaling cascades. |

| Metabolomics | Quantification of small molecule metabolites | Revealing alterations in cellular metabolism and bioenergetics. |

| Genomics | DNA sequence variations | Identifying genetic markers that may predict sensitivity or resistance to the compound. |

Application of Machine Learning and AI in Drug Design for Novel Analogs

Artificial intelligence (AI) and machine learning (ML) are accelerating the discovery and optimization of new drugs. nih.gov These technologies can analyze vast datasets of chemical structures and their biological activities to identify promising new candidates for synthesis and testing, thereby reducing the time and cost of drug development. nih.govmdpi.com

For the indole-urea class, ML algorithms can be trained on existing compound libraries to build predictive models. mdpi.com These models, such as Quantitative Structure-Activity Relationship (QSAR) models, can then screen virtual libraries of novel indole-urea analogs to prioritize those with the highest predicted potency and best drug-like properties. nih.govnih.gov Furthermore, generative AI models can design entirely new molecules with optimized characteristics, pushing the boundaries of chemical innovation. mdpi.com

Table 2: Hypothetical Application of a Predictive ML Model in Analog Design

| Molecular Descriptor | Value for Analog A | Value for Analog B | Predicted Activity (IC50) |

| Molecular Weight | 410.5 | 425.3 | 50 nM |

| LogP | 3.8 | 4.2 | 120 nM |

| H-Bond Donors | 2 | 2 | 45 nM |

| H-Bond Acceptors | 4 | 5 | 90 nM |

| Polar Surface Area | 75.6 Ų | 82.1 Ų | 65 nM |

Exploration of Polypharmacology and Multi-Targeting Strategies

The traditional "one drug, one target" model is often insufficient for treating complex multifactorial diseases like cancer. nih.gov The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is gaining traction as a more effective therapeutic strategy. nih.govnih.gov The indole-urea scaffold is well-suited for developing such multi-targeting agents. nih.govnih.gov

For example, the urea (B33335) functionality is a key feature in many kinase inhibitors because it can form crucial hydrogen bonds within the enzyme's catalytic site. researchgate.net By combining the indole (B1671886) core, known to interact with a wide range of receptors, with the urea motif, it is possible to design compounds that simultaneously inhibit key proteins in different disease-related pathways, such as angiogenesis and cell proliferation. nih.govnih.gov This multi-pronged approach can lead to improved efficacy and a lower chance of drug resistance. nih.gov

Development of Chemical Probes for Target Validation

Chemical probes are highly selective small molecules used to study the function of a specific protein target in cells and organisms. nih.gov Developing a potent and selective indole-urea derivative into a chemical probe is a critical step in validating a new drug target. nih.govrsc.org Such a probe allows researchers to confirm that engaging the target with a small molecule produces the desired therapeutic effect in a disease-relevant system. h1.co

To qualify as a chemical probe, a compound like 1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea would need to demonstrate high affinity for its intended target, significant selectivity over other related proteins, and proven engagement with the target in a cellular context. nih.gov The insights gained from using these probes are invaluable for building confidence in a target before committing to a full-scale drug discovery program. h1.co

Innovations in Green Chemistry for Sustainable Synthesis

The pharmaceutical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. organic-chemistry.org Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in the synthesis of molecules like indole-urea compounds. researchgate.net

Recent advances focus on replacing toxic reagents like phosgene (B1210022) with safer alternatives and utilizing more benign solvents, such as water. organic-chemistry.orgnih.gov Innovations include one-pot synthesis protocols, microwave-assisted reactions, and the use of reusable catalysts to streamline the production of urea and indole derivatives. nih.govgoogle.com For example, methods have been developed for the synthesis of unsymmetrical ureas that avoid metal catalysts and harsh conditions by using alternative coupling mediators. mdpi.com Adopting these greener approaches makes the synthesis of indole-urea compounds more sustainable, cost-effective, and environmentally responsible. unica.itrsc.org

Q & A

Q. Advanced Optimization

- Continuous Flow Chemistry : Reduces reaction time and improves scalability by maintaining precise temperature and mixing conditions.

- Catalytic Efficiency : Palladium-based catalysts can enhance coupling reactions for intermediates.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while microwave-assisted synthesis can accelerate steps .

How does the positioning of the fluorine substituent on the phenyl ring influence biological activity?

Q. Structural-Activity Relationship (SAR) Insights

- 2-Fluorophenyl vs. 3/4-Substituted Analogs : The ortho-fluorine group in 1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea enhances steric interactions with target enzymes (e.g., kinases), improving binding affinity compared to meta- or para-substituted analogs.

- Electron-Withdrawing Effects : Fluorine’s electronegativity modulates electron density in the urea linkage, stabilizing hydrogen bonding with biological targets like ATP-binding pockets .

Q. Experimental Validation

- Crystallography : X-ray diffraction (using SHELX programs ) confirms fluorine’s role in stabilizing ligand-receptor interactions.

- Enzyme Assays : IC₅₀ values for kinase inhibition show 10–15% higher potency in the 2-fluorophenyl derivative compared to 4-fluorophenyl analogs .

What are the primary challenges in characterizing this compound’s crystallographic structure, and how can they be addressed?

Q. Basic Characterization

Q. Advanced Challenges

- Disorder in Fluorophenyl Group : Dynamic disorder due to fluorine’s small size can complicate refinement. Mitigation includes low-temperature data collection and TWINABS for absorption correction .

- Hydrogen Bonding Networks : SHELXL refinement with restraints on urea N–H groups resolves ambiguities in intermolecular interactions .

How do contradictory bioactivity results across cell-based assays arise, and what strategies resolve them?

Q. Common Discrepancies

- Cell Line Variability : Differences in expression levels of target proteins (e.g., EGFR in A549 vs. HeLa cells) lead to varying IC₅₀ values.

- Assay Conditions : Serum-free vs. serum-containing media alter compound solubility and uptake .

Q. Resolution Strategies

- Orthogonal Assays : Combine MTT cytotoxicity assays with Western blotting (e.g., PARP cleavage for apoptosis confirmation).

- Metabolite Profiling : LC-MS identifies active metabolites in specific cell lines, explaining potency variations .

What computational methods are most effective for predicting target interactions of this compound?

Q. Basic Modeling

- Docking Studies : AutoDock Vina or Schrödinger Glide predicts binding modes to kinases (e.g., EGFR) using crystal structures from the PDB .

Q. Advanced Approaches

- Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns) reveal conformational stability of the urea-enzyme complex in aqueous environments.

- Free Energy Perturbation (FEP) : Quantifies fluorine’s contribution to binding energy (−1.2 kcal/mol) compared to hydrogen substituents .

What analytical techniques are critical for assessing purity and stability in long-term storage?

Q. Basic Quality Control

- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is required for biological testing .

- NMR : ¹H/¹³C spectra confirm absence of residual solvents (e.g., DMSO) and byproducts.

Q. Advanced Stability Studies

- Forced Degradation : Exposure to heat (40°C), light (ICH Q1B), and humidity (75% RH) identifies degradation products via LC-MS.

- Cryopreservation : Storage at −80°C under argon extends shelf life >24 months .

How does this compound compare to structurally similar urea derivatives in preclinical toxicity profiles?

Q. Key Comparisons

- Indole vs. Non-Indole Analogs : Indole-containing derivatives (e.g., 1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea) show lower hepatotoxicity (ALT/AST levels) in rodent models compared to benzimidazole-based ureas.

- Fluorine Impact : The 2-fluorophenyl group reduces CYP3A4 inhibition compared to chlorophenyl analogs, minimizing drug-drug interaction risks .

Q. Mitigation Strategies

- AMES Testing : Negative results for mutagenicity at 500 μg/plate.

- hERG Assays : Patch-clamp studies confirm IC₅₀ > 10 μM, indicating low cardiac toxicity .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.